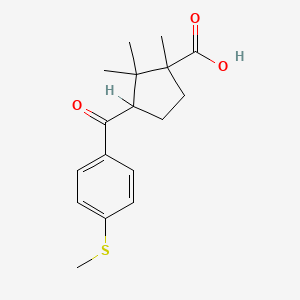
3-Thioanisoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Thioanisoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid is an organic compound with the molecular formula C17H22O3S It is a derivative of cyclopentanecarboxylic acid, featuring a benzoyl group substituted with a methylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thioanisoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 1,2,2-trimethylcyclopentanecarboxylic acid with 4-(methylthio)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
3-Thioanisoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH).
Substitution: The carboxylic acid group can undergo esterification or amidation reactions with alcohols or amines, respectively, in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: HO, m-CPBA
Reduction: LiAlH, sodium borohydride (NaBH)
Substitution: Alcohols, amines, acid chlorides, catalysts like sulfuric acid (HSO)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Benzyl derivatives
Substitution: Esters, amides
科学的研究の応用
3-Thioanisoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Thioanisoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The methylthio group can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The benzoyl group may also play a role in modulating the compound’s biological activity by influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1,2,2-Trimethyl-3-(4-methylbenzoyl)cyclopentanecarboxylic acid: Similar structure but lacks the methylthio group.
1,2,2-Trimethyl-3-(4-chlorobenzoyl)cyclopentanecarboxylic acid: Contains a chlorine atom instead of a methylthio group.
1,2,2-Trimethyl-3-(4-nitrobenzoyl)cyclopentanecarboxylic acid: Contains a nitro group instead of a methylthio group.
Uniqueness
3-Thioanisoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid is unique due to the presence of the methylthio group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
特性
CAS番号 |
61469-03-2 |
|---|---|
分子式 |
C17H22O3S |
分子量 |
306.4 g/mol |
IUPAC名 |
1,2,2-trimethyl-3-(4-methylsulfanylbenzoyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C17H22O3S/c1-16(2)13(9-10-17(16,3)15(19)20)14(18)11-5-7-12(21-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,19,20) |
InChIキー |
XWTSRBQUGSDXQQ-UHFFFAOYSA-N |
SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)C2=CC=C(C=C2)SC)C |
正規SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)C2=CC=C(C=C2)SC)C |
同義語 |
3-thioanisoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid 3-TTCCA p-3-thioanisoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















